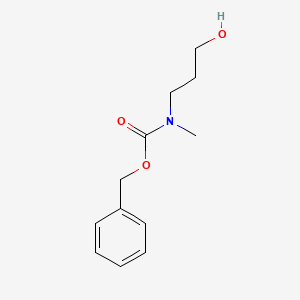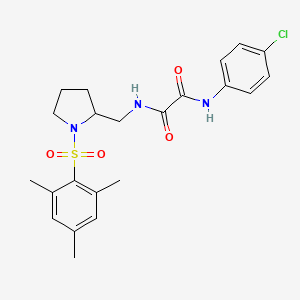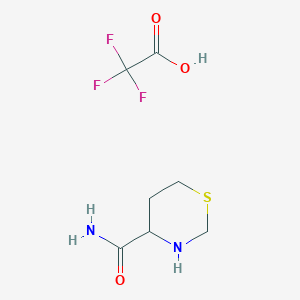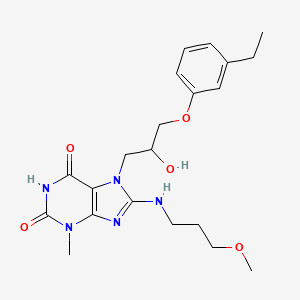
Benzyl 3-hydroxypropylmethylcarbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of Benzyl 3-hydroxypropylmethylcarbamate consists of a benzyl group attached to a carbamate group, which in turn is attached to a 3-hydroxypropyl group . The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group attached to the same carbon atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the available literature .Scientific Research Applications
Antitubercular Agents
A series of 3-amino-5-benzylphenol derivatives, including compounds related to Benzyl 3-hydroxypropylmethylcarbamate, have been designed and synthesized, demonstrating good inhibitory activity against various M. tuberculosis strains. These compounds represent a new class of antitubercular agents with potential for further development (Cheng et al., 2019).
Biosynthesis of Natural Products
3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor related to the discussed compound, is crucial for the biosynthesis of a large group of natural products. This review covers the biosynthesis from a molecular genetics, chemical, and biochemical perspective (Kang et al., 2012).
Catalytic Applications
The Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates demonstrates the utility of related compounds in facilitating the formation of complex organic molecules, indicating the potential for these materials in synthetic organic chemistry (Zhang et al., 2006).
Environmental and Health Studies
Studies on the sensitive determination of trace urinary 3-hydroxybenzo[a]pyrene, a biomarker for assessing carcinogenic exposure risks, involve the use of techniques that could potentially be applied to compounds like this compound for monitoring and analytical purposes (Hu et al., 2016).
Photolabile Compounds
Carbamoyl derivatives of photolabile benzoins, including those related to the discussed compound, are synthesized for applications in photochemistry, offering insights into the design of light-sensitive materials with potential applications in various scientific fields (Papageorgiou et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
benzyl N-(3-hydroxypropyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(8-5-9-14)12(15)16-10-11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMLEONEEMXTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2850250.png)

![3-(5-bromofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2850254.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2850258.png)
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2850259.png)

![N-(2-aminoethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2850263.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2850265.png)

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2850268.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2850269.png)


